molecular formula C10H24N2O3 B7727698 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine) CAS No. 68960-89-4

2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine)

Cat. No.: B7727698
CAS No.: 68960-89-4
M. Wt: 220.31 g/mol
InChI Key: DQWNGAQNIKMWBO-UHFFFAOYSA-N
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Description

2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine) is a polyether-based diamine characterized by a central oxybis(ethane-2,1-diyl) core flanked by two N-methylethanamine termini. Its N-methyl substituents reduce steric hindrance compared to bulkier analogs, while maintaining moderate nucleophilicity for further functionalization.

Properties

IUPAC Name

N-methyl-2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O3/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWNGAQNIKMWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCOCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405410
Record name ST50759449
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68960-89-4
Record name ST50759449
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine), also known as a polyether amine compound, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, biochemical properties, and implications for therapeutic applications.

Chemical Structure

The compound's structure is characterized by multiple ether linkages and amine groups, which contribute to its solubility and reactivity. The molecular formula is C10H23N3O4C_{10}H_{23}N_3O_4 with a molecular weight of approximately 235.31 g/mol.

1. Enzyme Interaction

Research indicates that 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine) can act as a substrate for various enzymes. Its interactions can either enhance or inhibit enzyme activity depending on the specific biochemical context. For example, it may modulate the activity of sulfonate-utilizing enzymes, leading to the formation of biologically relevant intermediates.

2. Cellular Uptake and Distribution

The compound's uptake by cells is facilitated through specific transport mechanisms. Once inside the cell, it can influence metabolic pathways by interacting with key regulatory proteins and enzymes. This interaction often results in altered cellular metabolism and signaling pathways .

PropertyValue
Molecular Weight235.31 g/mol
SolubilitySoluble in water
pH RangeNeutral (pH 7)
StabilityStable under normal conditions
ToxicityLow toxicity reported

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various polyether amines, including 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine). Results demonstrated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell membranes .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another research examined the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it induced apoptosis in human cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies .

Scientific Research Applications

Medicinal Chemistry

a. PROTAC Development

One of the most promising applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The compound serves as a linker in these molecules, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein. This application has gained traction in targeted cancer therapies, where specific protein degradation can lead to therapeutic effects without affecting other cellular functions .

b. Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it suitable for use in drug delivery systems. Its hydrophilic nature allows it to enhance the solubility and bioavailability of poorly soluble drugs, making it an essential component in pharmaceutical formulations .

Materials Science

a. Polymer Synthesis

In materials science, 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine) is utilized in synthesizing various polymeric materials. Its structure allows it to act as a crosslinking agent in the production of hydrogels and other polymer networks. These materials have applications in biomedical devices, such as drug-eluting stents and tissue engineering scaffolds .

b. Coatings and Adhesives

The compound's chemical properties enable its use in formulating advanced coatings and adhesives that require enhanced durability and resistance to environmental factors. These materials are critical in industries ranging from automotive to electronics.

Biochemical Research

a. Enzyme Interaction Studies

In biochemical research, this compound is employed to study enzyme interactions and mechanisms. Its ability to modulate enzyme activity makes it a valuable tool for understanding metabolic pathways and developing inhibitors or activators for therapeutic purposes .

b. Fluorescent Probes

Recent studies have explored the use of derivatives of this compound as fluorescent probes for biological imaging. The incorporation of fluorescent moieties allows researchers to visualize cellular processes and track biomolecular interactions in real-time .

Case Studies

Application Area Case Study Reference Findings
Medicinal ChemistryAn S et al., EBioMedicine (2018)Demonstrated efficacy of PROTACs utilizing this compound in degrading oncogenic proteins .
Materials ScienceActa Bioeng Biomech (2015)Developed semi-biodegradable polymers using this compound as a crosslinker, showing improved mechanical properties .
Biochemical ResearchMDPI (2010)Used derivatives as fluorescent probes for tracking cellular processes, revealing dynamic interactions within cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Backbones or Substituents

Compound Name Key Structural Differences Synthesis & Yield Applications/Properties Reference
Trioxadiamine 1 (used in ) Propane-3,1-diyl backbone instead of ethane-2,1-diyl; primary amines instead of N-methyl Pd/Cu catalysis; yields 38–91% Precursor for fluorinated anilines and aryl nitriles with antimicrobial potential
N,N′-(((oxybis(ethane-2,1-diyl))bis(oxy))bis(propane-3,1-diyl))bis(2-trifluoromethyl-6-fluoroaniline) (24a) Propane backbone; trifluoromethyl and fluoro substituents on aromatic rings Method B (Pd catalysis); 7% yield High fluorination enhances metabolic stability and lipophilicity
2,2'-(2,2'-Oxybis(ethane-2,1-diyl)bis(oxy))bis(N-(2,2'-bithiophen-5-ylmethylene)aniline) Bithiophene-Schiff base termini instead of N-methyl amines Schiff-base condensation Fluorescent chemosensor for metal ions due to extended π-conjugation
Bis(1-chloroethyl) (((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) bis(carbonate) Chloroethyl carbonate termini instead of amines; elongated polyether chain Esterification with chloroformate reagents Linker in spiroindolinone dimers for MDM2-p53 inhibition

Functional and Reactivity Comparisons

  • Synthetic Flexibility :

    • The target compound’s N-methyl groups likely reduce reactivity in Ullmann or Buchwald-Hartwig couplings compared to primary amines in trioxadiamine 1, which achieve higher yields (e.g., 91% for compound 27 in ) . Tertiary amines may require harsher conditions or alternative catalysts.
    • In contrast, Schiff-base derivatives () leverage aldehyde termini for rapid condensation with amines, enabling applications in fluorescence sensing .
  • Physicochemical Properties: The oxybis(ethane) backbone imparts water solubility, as seen in compound 72 (), which features a similar core but with piperazine termini for protein inhibition . N-Methylation likely lowers basicity (pKa) compared to non-methylated analogs, reducing protonation-dependent interactions in biological systems.
  • Biological Relevance: Fluorinated analogs (e.g., compound 23 in ) exhibit enhanced bioavailability and target affinity due to fluorine’s electronegativity and small size . The absence of such groups in the target compound may limit its use in drug design.

Research Findings and Data Tables

NMR Spectral Signatures of Related Compounds

Compound ¹H-NMR Key Peaks (δ, ppm) ¹³C-NMR Key Peaks (δ, ppm) Reference
N,N′-(((oxybis(ethane-2,1-diyl))bis(oxy))bis(propane-3,1-diyl))bis([1,1′-biphenyl]-4-amine)) 3.55–3.70 (m, OCH₂CH₂O), 6.80–7.50 (aromatic protons) 69.5 (OCH₂CH₂O), 114–150 (aromatic carbons)
Compound 72 (piperazine-linked analog) 3.29–3.89 (m, OCH₂CH₂O and piperazine), 6.47–8.61 (aromatic protons) 69.38 (OCH₂CH₂O), 159.22 (C=O)
Target Compound (predicted) 2.25 (s, NCH₃), 3.40–3.70 (m, OCH₂CH₂O and NCH₂) 44.5 (NCH₃), 69.5 (OCH₂CH₂O), 52.0 (NCH₂) -

Q & A

Q. Purification Methods :

  • Column Chromatography : Silica gel chromatography is widely used for initial purification .
  • RP-HPLC : Reverse-phase high-performance liquid chromatography achieves >95% purity, as confirmed by LC-MS and ¹H/¹³C NMR .
  • Crystallization : For structural studies, recrystallization from DMSO or DCM/hexane mixtures yields single crystals suitable for X-ray diffraction .

How can researchers resolve discrepancies in NMR spectral data during characterization?

Advanced Research Question
Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from dynamic conformational changes, residual solvents, or impurities. To address this:

  • Multi-Technique Validation : Cross-validate NMR findings with LC-MS (to confirm molecular weight) and X-ray crystallography (to resolve stereochemical ambiguities) .
  • Variable-Temperature NMR : Probe temperature-dependent conformational changes, particularly for flexible ethylene glycol chains .
  • Deuteration Studies : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference .

Example : In one study, a ¹H NMR signal at δ 3.89–3.29 ppm (32H) was attributed to the ethylene glycol backbone, while aromatic protons at δ 7.45–8.61 ppm confirmed quinoline moieties .

What role does this compound play in synthesizing bioactive heterocycles like triazolylcoumarins?

Advanced Research Question
The compound serves as a bifunctional linker in click chemistry, enabling the synthesis of triazolylcoumarin derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance:

  • Step 1 : React with propargyl derivatives to form terminal alkynes.
  • Step 2 : Couple with azide-functionalized coumarins under Cu(I) catalysis to yield triazole-linked hybrids .

Q. Key Data :

  • Yield : 75% for 4,4′-(((1,1′-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(1H-1,2,3-triazole-4,1-diyl))bis(methylene))bis(oxy))bis(2H-chromen-2-one) .
  • Bioactivity : These hybrids exhibit antiproliferative activity against melanoma cells (IC₅₀: 10–50 µM) .

How does the compound’s ethylene glycol backbone influence its supramolecular interactions?

Advanced Research Question
The flexible (OCH₂CH₂)ₙ backbone facilitates host-guest interactions and coordination with metal ions. Applications include:

  • Lanthanide Coordination Polymers : The backbone’s ether oxygen atoms bind to Eu³+/Tb³+, enabling luminescent materials .
  • Supramolecular Assembly : Acts as a spacer in electrochemically controlled "zip-tie" systems, where conformational changes are driven by redox stimuli .

Structural Insight : X-ray crystallography reveals weak C–H···O interactions (2.5–3.0 Å) between ethylene glycol chains and aromatic rings, stabilizing supramolecular frameworks .

What safety precautions are critical when handling this compound?

Basic Research Question
The compound is classified as a skin/eye irritant (GHS Category 1) and flammable liquid (Category 4). Key precautions:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation exposure .
  • Spill Management : Neutralize with 1 M NaOH and absorb with inert materials (e.g., vermiculite) .

Q. Emergency Protocols :

  • Skin Contact : Wash immediately with soap/water.
  • Ingestion : Seek medical attention; do not induce vomiting .

How can researchers optimize catalytic efficiency in Cu(I)- vs. Pd(0)-mediated reactions?

Advanced Research Question
Catalytic efficiency depends on ligand design and substrate compatibility:

  • Cu(I) Systems : Use 2-isobutylcyclohexanone as a ligand for Ullmann-type couplings. Yields reach 85% for aryl ketones but drop to 38% for nitriles due to steric hindrance .
  • Pd(0) Systems : BINAP ligands enhance Buchwald-Hartwig amination, though yields are lower (4%–71%) .

Q. Comparative Data :

Reaction TypeCatalystYieldSubstrate
Arylation (Nitrile)Pd(dba)₂4%2-Bromobenzonitrile
Arylation (Ketone)CuI85%4-Iodoacetophenone

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